![molecular formula C14H20O3 B1274264 Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester CAS No. 36837-50-0](/img/structure/B1274264.png)
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Overview
Description
The compound of interest, "Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester," is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring with a hydroxy group and a propanoic acid moiety, where the propanoic acid is further modified with a tert-butyl group and a methyl ester. This compound is related to other benzoic acid derivatives and esters, which are often studied for their synthetic methods and applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of benzoic acid derivatives typically involves the formation of the benzene ring followed by functional group modifications. For example, 4-Hydroxy[1-13C]benzoic acid is synthesized from sodium [2-13C]acetate through a base-catalyzed condensation with diethyl [2-13C]malonate and 4H-pyran-4-one, which is a key step in forming the benzene ring . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid involves the use of acetone and ethyl formate to create formyl acetone, which is then reacted with acetoacetic ester . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their properties and applications. Single-crystal structure determinations of tri-substituted and hexa-substituted benzoic methyl esters have been reported, revealing specific molecular conformations and packing in the crystal . These studies show that the conformation of the molecules can deviate significantly from expected symmetry, which can influence their physical properties and interactions with other molecules.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including alkylation, condensation, and hydrolysis. These reactions are often used to introduce additional functional groups or to modify existing ones. For instance, the ethyl ester of 4-Hydroxy[1-13C]benzoic acid can be converted into different phenolic compounds through efficient chemical transformations . The ability to perform such reactions expands the utility of benzoic acid derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the crystal structures of benzoic methyl esters show columnar packings stabilized by weak C-H···O and C-H···π interactions, while the packing of benzoic acids involves the formation of supramolecular strands through dimerization of the carboxylic acid group . These interactions can affect the melting point, solubility, and reactivity of the compounds. Understanding these properties is essential for their application in various industries.
Scientific Research Applications
Chemical Synthesis and Catalysis
- Selective Formation of Esters: Palladium complexes catalyze the selective formation of unsaturated esters, such as methyl cinnamate, demonstrating high activity and regioselectivity. This process involves methoxycarbonylation of alkynes (Magro et al., 2010).
Pharmacological Research
- Prodrug Development for Neuropathic Pain: Para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor showed improved oral pharmacokinetics and demonstrated analgesic efficacy in a rat model of neuropathic pain (Rais et al., 2017).
Organic Syntheses
- Derivative Synthesis: Various derivatives of benzenepropanoic acid, including esters and alcohols, have been synthesized for potential applications in drug development and chemical synthesis (Lang et al., 2003).
Enzyme-Catalyzed Synthesis
- Production of Enantiomerically Enriched Acids: Enzymatic methods have been developed for synthesizing highly enantiomerically enriched hydroxypropanoic acids and their derivatives, highlighting potential applications in chiral chemistry (Brem et al., 2009).
Novel Compounds from Natural Sources
- Isolation from Ranunculus Ternatus: Novel alkenoic acid esters, including hydroxy-dodec-enedioic acid-12-O-methyl ester, have been isolated from Ranunculus ternatus roots, opening avenues for new natural compound research (Xiong et al., 2007).
Photoprotective Chemistry
- Photoremovable Protecting Group: 2,5-Dimethylphenacyl esters have been investigated as photoremovable protecting groups for carboxylic acids, providing insights into light-controlled chemical processes (Zabadal et al., 2001).
properties
IUPAC Name |
methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-9-10(5-7-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUZOWCUYWPFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074039 | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
CAS RN |
36837-50-0 | |
Record name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36837-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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